Bis(2-methoxyethyl) phthalate

Catalog No.
S568440
CAS No.
117-82-8
M.F
C14H18O6
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methoxyethyl) phthalate

CAS Number

117-82-8

Product Name

Bis(2-methoxyethyl) phthalate

IUPAC Name

bis(2-methoxyethyl) benzene-1,2-dicarboxylate

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3

InChI Key

HSUIVCLOAAJSRE-UHFFFAOYSA-N

SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC

solubility

0.03 M
SLIGHTLY SOL IN WATER (0.8%) @ 20 °C
MISCIBLE WITH ABSOLUTE ALC
INSOL IN MINERAL OILS
In water, 8500 mg/L, temperature not specified

Synonyms

1,2-Bis(2-methoxyethyl) Ester 1,2-Benzenedicarboxylic Acid; Bis(2-methoxyethyl) Ester Phthalic Acid; 2-Methoxyethanol Phthalate; 2-Methoxyethyl Phthalate; Bis(2-methoxyethyl)ester 1,2-Benzenedicarboxylic Acid; Bis(methoxyethyl) Phthalate; Di(2-Methox

Canonical SMILES

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC

The exact mass of the compound Bis(2-methoxyethyl) phthalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 mslightly sol in water (0.8%) @ 20 °cmiscible with absolute alcinsol in mineral oilsin water, 8500 mg/l, temperature not specified. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2147. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-methoxyethyl) phthalate (DMEP) is a specialty, ether-functionalized phthalate ester primarily procured as a high-purity analytical reference standard for regulatory compliance testing and as a specialized plasticizer for polar polymer matrices. Unlike standard aliphatic phthalates, DMEP incorporates methoxyethyl side chains that impart a distinct hydrophilic-lipophilic balance, making it soluble in polar organic solvents while maintaining core lipophilicity [1]. Due to its classification as a Substance of Very High Concern (SVHC) under REACH, its industrial bulk use is heavily restricted; however, it remains an essential procurement item for analytical laboratories conducting GC-MS/MS quantification of restricted substances in consumer goods, and for niche material science applications requiring precise dielectric and solvation properties compatible with cellulosic polymers [2].

Substituting Bis(2-methoxyethyl) phthalate with common industrial plasticizers like Dibutyl phthalate (DBP) or Bis(2-ethylhexyl) phthalate (DEHP) universally fails across both analytical and formulation contexts. In regulatory testing, DMEP possesses distinct mass-to-charge fragmentation patterns and chromatographic retention times; utilizing a generic phthalate standard makes it impossible to accurately quantify DMEP contamination, leading to compliance failures[1]. In material formulation, the lack of ether oxygens in substitutes like DBP renders them excessively hydrophobic. This causes immediate phase collapse in multi-phase solvent systems and severe plasticizer exudation when applied to polar matrices like cellulose acetate, where DMEP’s specific dipole interactions are strictly required for matrix stability [2].

Chromatographic Resolution and Recovery in SVHC Analytical Workflows

In multiresidue GC-MS/MS analysis for REACH compliance, Bis(2-methoxyethyl) phthalate demonstrates a distinct retention profile (eluting at ~16.1 min on HP-5MS columns) and specific fragmentation transitions (m/z 149/65) that prevent co-elution with structurally similar aliphatic phthalates. When utilized as a high-purity reference standard, DMEP yields extraction recoveries of 93.0% to 104.6% even in complex, high-lipid matrices [1]. This exact standard is required to establish a reliable baseline for quantification, whereas using generic phthalate standards leads to calibration and compliance failures.

Evidence DimensionAnalytical recovery and baseline resolution
Target Compound DataDMEP (93–104% recovery, distinct RT ~16.1 min)
Comparator Or BaselineGeneric aliphatic phthalates (co-elution risks without exact standard matching)
Quantified Difference>93% recovery with absolute baseline resolution from adjacent SVHC phthalates
ConditionsGC-MS/MS with HP-5MS column, high-lipid matrix extraction

Procurement of exact, high-purity DMEP standards is mandatory to avoid false negatives or co-elution errors in regulated environmental and consumer product testing.

Hydrophilic-Lipophilic Balance in Multi-Phase Solvent Systems

The presence of ether oxygens in the methoxyethyl chains of Bis(2-methoxyethyl) phthalate significantly increases its hydrophilicity compared to standard alkyl phthalates. In complex multi-phase solvent formulations, Dibutyl phthalate (DBP) is excessively lipophilic and fully dissolves in non-polar layers like paraffin oil, failing to maintain phase separation [1]. Conversely, DMEP counterbalances its aliphatic bulk with ether-driven polarity, successfully stabilizing distinct aqueous/organic phase boundaries without excessive partitioning into the hydrocarbon layer.

Evidence DimensionPhase separation stability
Target Compound DataDMEP (Maintains distinct phase boundaries in aqueous/organic mixtures)
Comparator Or BaselineDibutyl phthalate (DBP) (Fails phase separation; overly soluble in paraffin oil)
Quantified DifferenceFormation of stable multi-phase systems vs. phase collapse (3 layers instead of 4)
ConditionsAqueous potassium carbonate / dipropylene glycol / paraffin oil solvent systems

Essential for chemical formulators who require precise partition coefficients that standard hydrophobic plasticizers cannot provide.

Matrix Compatibility with Cellulose Acetate Films

Bis(2-methoxyethyl) phthalate functions as a highly efficient specialty plasticizer for polar polymers such as cellulose acetate, whereas standard high-volume plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) are optimized for polyvinyl chloride (PVC) and exhibit poor compatibility in cellulosic matrices [1]. The ether linkages in DMEP facilitate strong dipole-dipole interactions with the acetate groups of the polymer, enabling stable solvation and preventing the exudation that occurs when substituting with purely aliphatic phthalates.

Evidence DimensionPolymer matrix compatibility
Target Compound DataDMEP (High compatibility and stable plasticization of cellulose acetate)
Comparator Or BaselineDEHP / standard alkyl phthalates (Incompatible; high exudation in cellulosic matrices)
Quantified DifferenceStable solvation of polar cellulosic networks vs. matrix rejection
ConditionsCellulose acetate film formulation and aging

Buyers manufacturing or researching specialty cellulosic membranes must procure DMEP or close ether-functionalized analogs, as standard PVC plasticizers will fail mechanically.

SVHC Analytical Reference Standards for REACH Compliance

Due to its strict regulation, the primary procurement driver for high-purity Bis(2-methoxyethyl) phthalate is its use as an analytical standard. Testing laboratories rely on DMEP to calibrate GC-MS and LC-MS instruments, ensuring precise quantification and recovery (often >93%) during the screening of consumer goods, textiles, and food packaging for restricted substances [1].

Specialty Cellulosic Membrane and Film Manufacturing

In legacy or highly specialized material science applications, DMEP is utilized as a plasticizer for cellulose acetate and cellulose nitrate. Its ether-rich structure provides the necessary polarity to integrate seamlessly into the cellulosic matrix without the severe exudation risks associated with standard PVC plasticizers like DEHP[2].

Multi-Phase Liquid Extraction and Display Systems

DMEP is selected for complex solvent formulations requiring a precise hydrophilic-lipophilic balance. Its ability to maintain distinct phase boundaries in the presence of both aqueous solutions and non-polar oils makes it highly effective compared to DBP in multi-layer liquid display technologies and specialized liquid-liquid extraction workflows[3].

Color/Form

Oily liquid
PRACTICALLY COLORLESS, OILY LIQ

XLogP3

1.4

Boiling Point

340.0 °C
340 °C

Flash Point

410 °F (210 °C) (Open cup)

Density

1.1596 g/cu m at 20 °C

LogP

log Kow = 1.11 (est)

Odor

VERY SLIGHT
Mild odo

Melting Point

-45.0 °C
Freezing point: -45 °C

UNII

68W8XUO221

GHS Hazard Statements

H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity]

Vapor Pressure

2.28X10-4 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

117-82-8

Associated Chemicals

1,2-Benzenedicarboxylic acid, mono(2-methoxyethyl) ester; 16501-01-2

Wikipedia

Bis(2-methoxyethyl) phthalate

Methods of Manufacturing

Ethylene glycol monomethyl ether + phthalic anhydride (esterification)

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester: ACTIVE
IN ITALY DIMETHOXYETHYL PHTHALATE IS LISTED AS BEING PERMITTED FOR USE WITH FOOD.
... /DIMETHYLGLYCOL PHTHALATE/ IMPARTS EXCELLENT LIGHT-RESISTANCE TO PLASTICS & IS EXCELLENT GELLING AGENT FOR NITROCELLULOSE, CELLULOSE ACETATE, POLYVINYL ACETATE, POLYVINYL CHLORIDE, & POLYVINYLIDENE CHLORIDE, & ALSO FOR VINYL CHLORIDE-VINYL ACETATE COPOLYMERS.
... /DIMETHYLGLYCOL PHTHALATE/ IS ONE OF THE BEST PLASTICIZERS FOR CELLULOSE ACETATE & HAS ADVANTAGE OF NOT BLEEDING, WHATEVER GRADE OF CELLULOSE ACETATE USED.
Compatible with nitrocellulose, cellulose acetate butyrate, ethyl cellulose, chlorinated rubber, polyvinyl resins and methyl methacrylate

Analytic Laboratory Methods

Method: EPA-OSW 8061A; Procedure: gas chromatography with electron capture detection; Analyte: bis(2-methoxyethyl) phthalate; Matrix: groundwater, leachate, soil, sludge, and sediment; Detection Limit: 0.51 ug/L.

Stability Shelf Life

STABLE, LESS VOLATILE THAN DIBUTYL PHTHALATE

Dates

Last modified: 08-15-2023

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